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Compound of Interest

Compound Name:
5-cyano-1H-benzoimidazole-2-

thiol

Cat. No.: B009978 Get Quote

An In-depth Technical Guide to 5-cyano-1H-
benzoimidazole-2-thiol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 5-cyano-1H-benzoimidazole-2-thiol. Due to the limited availability of direct

experimental data for this specific compound, this guide synthesizes information from closely

related benzimidazole-2-thiol derivatives to project its characteristics and guide future research.

All inferred data is clearly noted.

Core Chemical Properties
5-cyano-1H-benzoimidazole-2-thiol is a heterocyclic compound featuring a benzimidazole

core, which is a prevalent scaffold in medicinal chemistry, known for a wide range of biological

activities including antimicrobial, antiviral, and anticancer properties. The introduction of a

cyano group at the 5-position and a thiol group at the 2-position creates a molecule with unique

electronic and structural features, making it a compound of interest for drug discovery and

materials science.

Like other 2-mercaptobenzimidazoles, this compound can exist in two tautomeric forms: the

thione and the thiol. Experimental and theoretical studies on related compounds confirm that
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the thione form is the predominant tautomer in both the solid state and in polar solvents like

DMSO.

Table 1: General and Predicted Physical Properties of 5-cyano-1H-benzoimidazole-2-thiol

Property Value Source/Basis

Molecular Formula C₈H₅N₃S Calculated

Molecular Weight 175.21 g/mol Calculated

Appearance
Predicted to be a white to light

yellow/brown solid

Analogy to similar

compounds[1]

Melting Point
>290 °C (Predicted, with

decomposition)

Estimated based on

benzimidazole-2-thiol (300-304

°C) and 5-methyl derivative

(286-288 °C)[2][3]

Solubility

Predicted to be poorly soluble

in water; soluble in polar

organic solvents like DMSO

and DMF

Analogy to benzimidazole-2-

thiol[3]

pKa
~7.5 (Predicted for the thiol

group)

Based on the pKa of

benzimidazole-2-thiol[3]

Proposed Synthesis Protocol
The synthesis of 5-cyano-1H-benzoimidazole-2-thiol can be achieved through the cyclization

of 3,4-diaminobenzonitrile with carbon disulfide. This is a standard and widely reported method

for preparing benzimidazole-2-thione derivatives.

Experimental Protocol: Synthesis of 5-cyano-1H-
benzoimidazole-2-thiol

Materials:

3,4-Diaminobenzonitrile (1.0 eq)
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Carbon Disulfide (CS₂) (1.5 eq)[4][5]

Potassium Hydroxide (KOH) (1.2 eq)

Ethanol (95%)

Water

Hydrochloric Acid (HCl) (for acidification)

Procedure:

Dissolve potassium hydroxide (1.2 eq) in ethanol (10 mL per gram of starting material) in a

round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

To this solution, add 3,4-diaminobenzonitrile (1.0 eq). Stir the mixture at room temperature

for 15 minutes.

Slowly add carbon disulfide (1.5 eq) to the reaction mixture. The reaction is exothermic;

addition should be controlled to maintain a gentle reflux.

After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

After completion, cool the reaction mixture to room temperature and pour it into a beaker

of cold water.

Filter the solution to remove any insoluble impurities.

Acidify the filtrate slowly with dilute hydrochloric acid until a precipitate forms (pH ~5-6).

Collect the resulting solid precipitate by vacuum filtration.

Wash the solid with cold water to remove any inorganic salts.

Recrystallize the crude product from an ethanol/water mixture to obtain the pure 5-cyano-
1H-benzoimidazole-2-thiol.

Dry the final product under vacuum.
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Characterization:

The final product should be characterized by melting point determination, IR, ¹H NMR, ¹³C

NMR, and Mass Spectrometry to confirm its structure and purity.

Predicted Spectroscopic Data
The following tables summarize the expected spectral characteristics of 5-cyano-1H-
benzoimidazole-2-thiol based on data from analogous compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆)
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Nucleus
Predicted Chemical Shift
(δ, ppm)

Rationale / Comments

¹H NMR ~12.5 - 13.0 (s, 2H, N-H)

The two N-H protons of the

thione tautomer are expected

to be a broad singlet in this

region, similar to related

benzimidazole-2-thiols[2][6].

~7.6 (d, 1H, H-4)

Aromatic proton adjacent to

the cyano group, expected to

be a doublet.

~7.5 (dd, 1H, H-6)

Aromatic proton ortho to the

cyano group and meta to the

other ring nitrogen.

~7.2 (d, 1H, H-7)
Aromatic proton adjacent to

the second ring nitrogen.

¹³C NMR ~170.0 (C=S)

The thione carbon typically

appears in this downfield

region[7][8].

~140.0, ~135.0 (C-3a, C-7a)
Quaternary carbons of the

fused benzene ring.

~125.0 (C-6) Aromatic CH carbon.

~120.0 (C≡N) Cyano group carbon.

~115.0, ~110.0 (C-4, C-7) Aromatic CH carbons.

~105.0 (C-5)
Quaternary carbon attached to

the cyano group.

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)
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Wavenumber (cm⁻¹) Predicted Vibration Rationale / Comments

~3100-3300 N-H Stretch

Broad absorption characteristic

of the N-H groups in the

benzimidazole ring[9][10].

~2220-2240 C≡N Stretch
Sharp, strong absorption

characteristic of a nitrile group.

~1620 C=N Stretch
Imine stretch within the

imidazole ring[2].

~1500-1590 C=C Stretch
Aromatic ring skeletal

vibrations[9].

~1100-1300 C=S Stretch
Thione stretching vibration,

can be of medium intensity[8].

Visualizations: Workflows and Logical Relationships
Synthesis Workflow
The following diagram illustrates the proposed experimental workflow for the synthesis of 5-
cyano-1H-benzoimidazole-2-thiol.
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Synthesis Workflow for 5-cyano-1H-benzoimidazole-2-thiol

Reaction Setup

Work-up and Isolation

Purification and Analysis

Dissolve KOH in Ethanol

Add 3,4-Diaminobenzonitrile

Stir 15 min

Slowly Add Carbon Disulfide (CS2)

Exothermic

Reflux for 3-4 hours

Cool and Pour into Water

Filter (optional)

Acidify with HCl

pH ~5-6

Collect Precipitate (Filtration)

Recrystallize from Ethanol/Water

Dry Under Vacuum

Characterize (NMR, IR, MS, MP)
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Caption: Proposed synthesis workflow for 5-cyano-1H-benzoimidazole-2-thiol.
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Drug Discovery and Development Pathway
For drug development professionals, the following diagram outlines a generalized workflow for

advancing a novel compound like 5-cyano-1H-benzoimidazole-2-thiol from initial synthesis to

a potential drug candidate.
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Generalized Drug Discovery Workflow

Discovery & Screening

Lead Optimization

Preclinical Development

Synthesis of
5-Cyano-1H-benzoimidazole-2-thiol
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Relationship (SAR) Studies

ADME/Tox Profiling
(in vitro)

Lead Optimization

Improved Properties

Iterative Design

In Vivo Efficacy
(Animal Models)
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(GLP Studies)
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Favorable Profile
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Caption: A generalized workflow for drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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